molecular formula C15H23NO2 B3056098 n,n-Dibutyl-2-hydroxybenzamide CAS No. 68973-57-9

n,n-Dibutyl-2-hydroxybenzamide

Cat. No.: B3056098
CAS No.: 68973-57-9
M. Wt: 249.35 g/mol
InChI Key: ZQQUEKSGSWSLKF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-hydroxybenzamide is an organic compound with the molecular formula C15H23NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups, and the benzene ring is substituted with a hydroxyl group at the ortho position relative to the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+DibutylamineDCCThis compound+Dicyclohexylurea\text{2-Hydroxybenzoic acid} + \text{Dibutylamine} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} 2-Hydroxybenzoic acid+DibutylamineDCC​this compound+Dicyclohexylurea

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products:

Scientific Research Applications

N,N-Dibutyl-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the butyl groups provide hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Benzyl-2-hydroxybenzamide: Similar structure but with a benzyl group instead of butyl groups.

    N,N-Dibutylbenzamide: Lacks the hydroxyl group on the benzene ring.

Uniqueness: N,N-Dibutyl-2-hydroxybenzamide is unique due to the presence of both butyl groups and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the butyl groups increase its hydrophobicity, making it suitable for various applications .

Properties

IUPAC Name

N,N-dibutyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-5-11-16(12-6-4-2)15(18)13-9-7-8-10-14(13)17/h7-10,17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQUEKSGSWSLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988733
Record name N,N-Dibutyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68973-57-9
Record name NSC91294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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